T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate is a chemical compound recognized for its unique structure and reactivity. This compound features a tert-butyl group, a cyano group, and a nitropyridine moiety, which contribute to its diverse chemical behavior. It is primarily utilized in scientific research applications due to its potential for forming complex molecules and its reactivity in various chemical reactions.
The compound is cataloged under the CAS number 1255574-90-3 and is available for purchase from several chemical suppliers, including BenchChem and EvitaChem. It is important to note that this compound is intended for non-human research purposes only and not for therapeutic or veterinary use.
T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate falls under the category of organic compounds, specifically within the subcategory of nitriles and esters. Its molecular formula is , with a molecular weight of approximately 263.25 g/mol.
The synthesis of T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate typically involves multiple synthetic steps, including the formation of various intermediates. A common approach includes:
The reaction conditions may require solvents such as dichloromethane and catalysts like palladium on carbon. The optimization of these parameters can significantly influence the efficiency and outcome of the synthesis.
The compound has a molecular weight of 263.24932 g/mol. The presence of functional groups such as cyano and nitro significantly influences its chemical properties and reactivity.
T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate participates in various chemical reactions:
Common reagents include solvents like dichloromethane and specific catalysts tailored for optimizing reaction conditions.
The mechanism by which T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate exerts its effects involves interactions at the molecular level. The cyano group acts as an electron-withdrawing entity, affecting adjacent atoms' reactivity. The nitropyridine moiety can participate in aromatic substitution reactions, modifying the compound's behavior in biological or chemical systems.
T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate is typically characterized as a viscous yellow oil .
The compound exhibits notable reactivity due to its functional groups:
Relevant data regarding its physical state, solubility, and stability are essential for practical applications in laboratory settings.
T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate finds utility across various scientific fields:
This compound's versatility makes it valuable in both academic research and industrial applications, highlighting its significance in advancing chemical science and technology.
The compound is systematically named under IUPAC conventions as tert-butyl (E)-2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate, reflecting its core structural features: a tert-butyl ester group, a cyano substituent, and a 5-nitro-substituted pyridinone ring connected through an exocyclic double bond. The stereodescriptor (E) specifies the configuration about the olefinic bond, indicating trans-arrangement of the pyridinone and cyanoacetate moieties [1] [3].
Synonyms and alternative notations observed in chemical databases and commercial catalogs include:
Table 1: Nomenclature Summary
| Identifier Type | Value |
|---|---|
| Systematic IUPAC Name | tert-butyl (E)-2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate |
| Common Synonyms | t-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate; tert-Butyl 2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate |
| CAS Registry Number | 1255574-90-3 [1] [2] [3] |
The molecular formula C12H13N3O4 is uniformly reported across all reliable sources, confirming 12 carbon, 13 hydrogen, 3 nitrogen, and 4 oxygen atoms [1] [2] [3]. The calculated molecular weight is 263.25 g/mol, derived from standardized atomic masses (C=12.01, H=1.008, N=14.01, O=16.00). A minor discrepancy exists in one source citing 263.09 g/mol , attributable to rounding variations or outdated mass calculations; the consensus value of 263.25 g/mol is established analytically [1] [3].
Table 2: Elemental Composition and Mass
| Component | Value |
|---|---|
| Molecular Formula | C12H13N3O4 |
| Exact Mass | 263.0906 Da |
| Monoisotopic Mass | 263.0909 Da |
| Nominal Mass | 263.25 g/mol |
The compound is uniquely identified by the CAS Registry Number 1255574-90-3, essential for regulatory and procurement purposes [1] [2] [3]. Structural representations include:
Canonical SMILES:CC(C)(C)OC(=O)/C(C#N)=C1/C=CC(=C\[N]1)[N+]([O-])=O [1] [3]This notation encodes the E-configuration (trans) of the exocyclic double bond (indicated by /C=C/), the tert-butoxycarbonyl group (OC(=O)C(C)(C)C), cyano group (C#N), and tautomeric 5-nitropyridinone ring with nitro group ([N+]([O-])=O).
InChIKey:GMFFWYZEYQEJDE-MDZDMXLPSA-N [1]The InChIKey’s first block (GMFFWYZEYQEJDE) encodes molecular skeleton connectivity, while the second block (MDZDMXLPSA) includes stereochemical and protonation state details. The SA-N suffix confirms standard tautomeric representation.
Tautomeric Considerations:The pyridin-2(1H)-one moiety exists predominantly in the lactam (keto) form rather than the hydroxypyridine (enol) tautomer due to aromatic stabilization. This tautomeric preference is embedded in both SMILES and InChI representations, where the ring nitrogen is protonated ([nH]), and the adjacent carbon participates in the exocyclic double bond [1] [3].
Table 3: Structural Identifiers
| Representation Type | Value | Significance |
|---|---|---|
| CAS Registry Number | 1255574-90-3 | Unique chemical identifier |
| Canonical SMILES | CC(C)(C)OC(=O)/C(C#N)=C1/C=CC(=C[N]1)N+=O | Encodes connectivity and E-stereochemistry |
| InChIKey | GMFFWYZEYQEJDE-MDZDMXLPSA-N | Machine-readable structural fingerprint |
| Tautomeric Form | 5-Nitro-1H-pyridin-2-one | Keto form stabilized by aromaticity |
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7